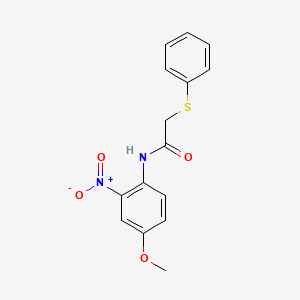

(1-Benzyl-2-phenylpyrrolidin-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

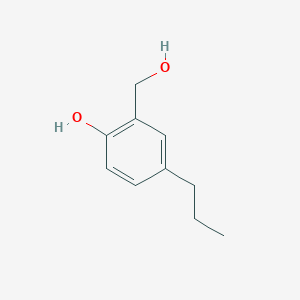

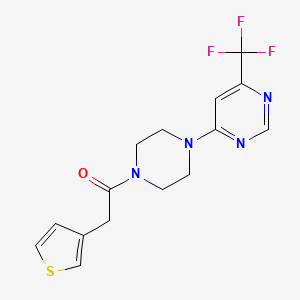

“(1-Benzyl-2-phenylpyrrolidin-2-yl)methanol” is a chemical compound with the CAS Number: 1864061-79-9 . It has a molecular weight of 267.37 . It is in the form of an oil .

Molecular Structure Analysis

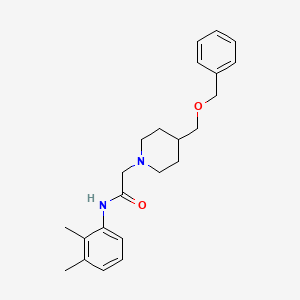

The molecular formula of “this compound” is C18H21NO . The InChI Code is 1S/C18H21NO/c20-15-18(17-10-5-2-6-11-17)12-7-13-19(18)14-16-8-3-1-4-9-16/h1-6,8-11,20H,7,12-15H2 .Physical And Chemical Properties Analysis

“this compound” is an oil . It has a molecular weight of 267.37 and a molecular formula of C18H21NO .Scientific Research Applications

Synthesis Techniques and Applications

Synthesis via Double Reduction of Cyclic Sulfonamides : The compound (1-Benzyl-2-phenylpyrrolidin-2-yl)methanol was synthesized through the double reduction of cyclic sulfonamide precursors. This process involved the reductive ring-opening of cyclic aryl sulfonamides, using a sequence that efficiently constructs molecules where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor (Evans, 2007).

Application in Huisgen 1,3-Dipolar Cycloadditions : A study on tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol highlighted its role in forming a stable complex with CuCl, which catalyzes the Huisgen 1,3-dipolar cycloaddition. This demonstrates the compound's utility in catalysis, particularly in reactions involving water or neat conditions (Ozcubukcu et al., 2009).

Use in CO2 Promoted Hydrogenolysis : Research demonstrated the hydrogenolysis of benzylic alcohols and their derivatives, including 1-phenylethanol and benzyl alcohol, in CO2-expanded methanol and compressed CO2/water. This suggests potential applications of the compound in green chemistry and environmentally-friendly reaction media (Lin et al., 2013).

Chiral Catalysis in Organic Synthesis : Chiral polymers derived from N-benzyl-2-pyrrolidinylmethyl acrylate have been used for the asymmetric addition of methanol to phenylmethylketene. This application in asymmetric reactions underscores the compound's relevance in enantioselective synthesis (Yamashita et al., 1978).

Corrosion Inhibition : The compound (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM), a derivative of this compound, was investigated as a corrosion inhibitor for mild steel in an acidic medium. This highlights its potential application in material science and industrial maintenance (Ma et al., 2017).

properties

IUPAC Name |

(1-benzyl-2-phenylpyrrolidin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c20-15-18(17-10-5-2-6-11-17)12-7-13-19(18)14-16-8-3-1-4-9-16/h1-6,8-11,20H,7,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHAGJXGSOJXIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)(CO)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2857548.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2857551.png)